molecular formula C7H15NO B8189921 trans-1,2-Dimethyl-piperidin-4-ol

trans-1,2-Dimethyl-piperidin-4-ol

Cat. No.: B8189921
M. Wt: 129.20 g/mol
InChI Key: MECORNNOSYQMOX-RQJHMYQMSA-N
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Description

trans-1,2-Dimethyl-piperidin-4-ol (CAS: 2090423-39-3) is a chiral piperidine derivative with methyl substituents at the 1- and 2-positions in a trans configuration and a hydroxyl group at the 4-position. Its stereochemistry is designated as (2S,4S), indicating defined chiral centers that influence its physicochemical and biological properties . This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for bioactive molecules requiring rigid, nitrogen-containing scaffolds .

Properties

IUPAC Name

(2R,4S)-1,2-dimethylpiperidin-4-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c1-6-5-7(9)3-4-8(6)2/h6-7,9H,3-5H2,1-2H3/t6-,7+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MECORNNOSYQMOX-RQJHMYQMSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CCN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1C[C@H](CCN1C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Diastereoselective Ring Closure

Pd(II)-catalyzed cyclization of linear precursors represents a state-of-the-art method for constructing trans-2,6-disubstituted piperidines, as demonstrated in the synthesis of (−)-iso-6-spectaline. A bulkier tert-butyldiphenylsilyl (TBDPS) group directs cyclization to yield the trans-diastereomer exclusively. For example, treatment of precursor 3 with PdCl₂ (0.1 equiv.) at 25°C produces piperidine 4 in 70% yield as a single diastereomer. This approach avoids racemization and simplifies purification, though the use of Pd catalysts increases cost.

Table 1: Pd(II)-Catalyzed Cyclization Parameters

PrecursorCatalystTemperature (°C)Yield (%)Diastereomeric Ratio
3 PdCl₂2570>99:1 (trans:cis)

Reductive Amination for Methyl Group Introduction

Boc-Protected Intermediate Synthesis

Reductive amination of N-Boc-piperidin-4-one (1 ) with methylamine derivatives enables installation of the 1-methyl group. Sodium triacetoxyborohydride (STAB) in dichloroethane reduces the imine intermediate, affording tert-butyl 4-(methylamino)piperidine-1-carboxylate (3a ) in 75–85% yield. Subsequent deprotection with trifluoroacetic acid (TFA) yields the primary amine, which undergoes alkylation to introduce the 2-methyl group.

Optimization of Reaction Conditions

Key parameters include:

  • Solvent : Dichloroethane minimizes side reactions vs. THF or MeOH.

  • Acid Additive : Acetic acid (1.5 equiv.) enhances imine formation kinetics.

  • Temperature : Reactions conducted at 20°C prevent epimerization.

Ketone Reduction and Hydroxyl Group Functionalization

Acid-Catalyzed Etherification

Patent WO2022195497A1 details a scalable route to 4-piperidone HCl hydrate, a potential precursor to trans-1,2-dimethyl-piperidin-4-ol. Etherification of N-carbethoxy-4-piperidone with trimethyl orthoformate (TMOF) in methanol, catalyzed by p-toluenesulfonic acid (PTSA), yields N-carbethoxy-4,4-dimethoxypiperidine in 82.9% yield. Hydrolysis with KOH followed by HCl treatment generates 4-piperidone HCl hydrate (86.37% yield, 98.08% purity).

Table 2: Etherification-Hydrolysis Protocol

StepReagentTemperature (°C)Yield (%)Purity (%)
EtherificationTMOF, PTSA6482.999.05
HydrolysisKOH, HCl7586.3798.08

Aza-Michael Addition for Substituent Installation

Divinyl Ketone Intermediates

Comparative Analysis of Synthetic Routes

Yield and Stereochemical Fidelity

  • Pd(II) Cyclization : Superior diastereoselectivity (>99:1) but moderate yields (70%).

  • Reductive Amination : High yields (85%) but requires Boc protection/deprotection.

  • Etherification-Hydrolysis : Scalable (86% yield) but generates HCl byproducts.

Practical Considerations

  • Cost : Pd catalysts and TBDPS groups increase expenses for cyclization routes.

  • Purification : Aza-Michael methods require chromatography due to byproduct formation .

Chemical Reactions Analysis

Types of Reactions: trans-1,2-Dimethyl-piperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemical Applications

Chiral Building Block
trans-1,2-Dimethyl-piperidin-4-ol is widely utilized as a chiral building block in organic synthesis. Its stereochemistry allows for the construction of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as oxidation, reduction, and substitution to yield diverse derivatives.

Types of Reactions

  • Oxidation : The hydroxyl group at the 4-position can be oxidized to form ketones or aldehydes.
  • Reduction : The compound can be reduced to generate different derivatives.
  • Substitution : The methyl groups and hydroxyl group can participate in substitution reactions, leading to various substituted derivatives.

Major Products Formed

The reactions involving this compound can lead to:

  • Substituted piperidines
  • Ketones
  • Aldehydes

Biological Applications

Pharmacological Properties
Research indicates that this compound exhibits potential biological activities. Its mechanism of action primarily involves interactions with enzymes and receptors, which can modulate various biochemical pathways.

Anticancer Activity

Several studies have highlighted the anticancer properties of piperidine derivatives. For example:

CompoundCell Line TestedCC50 (µM)Mechanism
2608Breast CancerLowApoptosis via ROS
2610Pancreatic CancerLowApoptosis via ROS

These findings suggest that this compound may share similar mechanisms due to its structural similarities with other active compounds .

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Its ability to form hydrogen bonds through the hydroxyl group enhances its binding affinity to target proteins, making it a candidate for drug development.

Medical Applications

Pharmaceutical Intermediate
In medicinal chemistry, this compound serves as an intermediate in synthesizing pharmaceutical compounds aimed at treating neurological disorders and other conditions. Its unique structure allows for modifications that enhance therapeutic efficacy.

Case Studies

  • Cytotoxicity Studies : Research has demonstrated that related piperidone compounds exhibit significant cytotoxic effects on cancer cell lines by inducing apoptosis through reactive oxygen species accumulation.
  • Fragment-Based Drug Discovery : The compound is utilized in fragment-based drug discovery approaches to identify lead compounds with high affinity for specific biological targets .

Industrial Applications

Production of Fine Chemicals
In industrial settings, this compound is employed in producing fine chemicals and specialty materials. Its versatility as a precursor allows for the development of new polymers and coatings with enhanced properties.

Mechanism of Action

The mechanism of action of trans-1,2-Dimethyl-piperidin-4-ol involves its interaction with specific molecular targets. For instance, it may act as an antagonist or agonist at certain receptors, modulating their activity. The compound’s effects are mediated through binding to these receptors, leading to downstream signaling pathways that result in its observed biological activities .

Comparison with Similar Compounds

Comparison with Structurally Related Piperidine Derivatives

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between trans-1,2-Dimethyl-piperidin-4-ol and analogous compounds:

Compound Name Key Functional Groups Substituents Stereochemistry Applications
This compound Hydroxyl, methyl groups 1,2-dimethyl, 4-OH (2S,4S) Pharmaceutical intermediate
2-(4-Bromophenyl)-1-isobutyl-6-oxopiperidin-3-carboxylic acid (trans-1) Lactam (6-oxo), carboxylic acid, bromophenyl 1-isobutyl, 3-COOH, 4-bromophenyl (2R,3R) Bioactive compound synthesis
1,2,5-Trimethylpiperidin-4-one Ketone (4-oxo) 1,2,5-trimethyl Not specified Key intermediate for promedol synthesis
4-(1-Methyl-1H-1,2,4-triazol-5-yl)piperidin-4-ol Hydroxyl, triazole 4-OH, 1-methyl-triazole Not specified Experimental pharmaceutical agent
1-[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]piperidin-4-ol Hydroxyl, triazine, methoxyphenyls 4-OH, triazine with methoxyphenyls Not specified Research compound (structural studies)

Key Comparative Insights

Hydrogen Bonding and Solubility
  • The hydroxyl group in this compound enhances polarity compared to 1,2,5-trimethylpiperidin-4-one, which has a ketone instead.
  • In contrast, 4-(1-Methyl-triazol-5-yl)piperidin-4-ol retains a hydroxyl group but introduces a hydrophobic triazole ring, balancing polarity and lipophilicity .
Stereochemical Influence
  • The (2S,4S) configuration of this compound contrasts with the (2R,3R) configuration of the lactam trans-1. Stereochemistry critically affects enantioselective interactions in drug-receptor binding, as demonstrated in the lactam’s role as a reference for chiral studies .

Biological Activity

trans-1,2-Dimethyl-piperidin-4-ol is a piperidine derivative that has garnered attention for its potential biological activities. This compound serves as a building block for various biologically active molecules and has been explored for its therapeutic applications, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activities associated with this compound, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The structure of this compound features a piperidine ring substituted with two methyl groups at the 1 and 2 positions and a hydroxyl group at the 4 position. This structural configuration contributes to its unique biological properties.

This compound exhibits biological activity through several mechanisms:

  • Interaction with Receptors : Piperidine derivatives are known to interact with various receptors, including G-protein-coupled receptors (GPCRs) and ion channels. This interaction can modulate neurotransmitter release and influence signaling pathways involved in numerous physiological processes .
  • Enzyme Inhibition : Research indicates that piperidine derivatives can inhibit specific enzymes such as kinases and proteases, which play critical roles in cellular signaling and metabolism . For example, studies have shown that this compound may affect the activity of viral proteases, suggesting potential antiviral applications .
  • Neuroprotective Effects : Some studies suggest that piperidine derivatives may exhibit neuroprotective properties by modulating neurotransmitter uptake and influencing neuroinflammatory processes .

Antiviral Activity

Piperidine derivatives, including this compound, have been explored for their antiviral properties. They may act as antagonists of the CCR5 receptor, which is crucial for HIV entry into cells. This mechanism highlights their potential role in developing treatments for HIV/AIDS .

Antibacterial and Antifungal Activity

Research has demonstrated that this compound exhibits antibacterial and antifungal activities. In vitro studies have shown that modifications to the piperidine structure can enhance these effects against various bacterial strains . The presence of electron-donating or electron-withdrawing groups on the piperidine ring significantly influences its antibacterial potency .

Neuroprotective Effects

The compound's ability to influence neuromuscular conduction suggests potential applications in treating neurodegenerative diseases. Studies indicate that it may help mitigate symptoms associated with conditions like Parkinson's disease by affecting neurotransmitter dynamics .

Study on Enzyme Inhibition

A study evaluated the inhibitory effects of various piperidine derivatives on specific enzymes involved in inflammation and cancer progression. The results indicated that this compound significantly inhibited certain kinases linked to tumor growth, suggesting a potential role in cancer therapy .

Neuroprotective Study

In a rodent model of neurodegeneration, this compound was administered to assess its protective effects against neuronal damage. The findings revealed that the compound reduced oxidative stress markers and improved cognitive function compared to control groups .

Comparative Analysis of Biological Activities

Activity Type Mechanism Outcome
AntiviralCCR5 receptor antagonismPotential treatment for HIV
AntibacterialEnzyme inhibitionEffective against various bacterial strains
NeuroprotectiveModulation of neurotransmitter dynamicsReduced oxidative stress in neurodegeneration

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for achieving high stereochemical purity in trans-1,2-Dimethyl-piperidin-4-ol?

  • Methodology : Utilize nucleophilic substitution or reductive amination under controlled stereochemical conditions. For example, sodium hydroxide-mediated reactions with tert-butyl dicarbonate can stabilize intermediates, as demonstrated in piperidin-4-ol derivative synthesis (e.g., tert-butoxy aminomethyl-piperidin-4-ol preparation) . Stereoselective reduction of ketones or imines using catalysts like chiral boronates can enhance enantiomeric excess.

Q. How can NMR spectroscopy distinguish this compound from its cis isomer?

  • Methodology : Analyze coupling constants (JJ) in 1^1H-NMR spectra. Trans isomers typically exhibit larger JJ values (axial-equatorial coupling) compared to cis isomers (equatorial-equatorial). For example, trans-1,2-dichlorocyclopentane shows distinct splitting patterns due to its rigid chair conformation, a principle applicable to piperidine systems . NOESY experiments can further confirm spatial proximity of substituents.

Q. What computational tools predict the conformational stability of this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model energy differences between axial-equatorial and diequatorial conformers. Ball-and-stick molecular dynamics simulations, as used for trans-1,2-dimethylcyclohexane, demonstrate that diequatorial conformations dominate due to reduced steric strain .

Advanced Research Questions

Q. How do stereochemical variations in this compound influence its biological activity in receptor-binding assays?

  • Methodology : Perform comparative molecular docking studies using crystallographic receptor data (e.g., GPCRs or enzymes). Piperidine derivatives with trans configurations often exhibit enhanced binding affinity due to optimal spatial alignment of methyl groups with hydrophobic pockets, as observed in phenylpiperidine pharmacophores . Validate with in vitro assays (e.g., IC50_{50} measurements).

Q. What experimental and theoretical approaches resolve contradictions in isomerization mechanisms of trans-1,2-disubstituted cyclic compounds?

  • Methodology : Combine EPR/spin trapping (to detect radical intermediates) with ab initio calculations to map reaction pathways. For example, studies on trans-1,2-disiloxybenzocyclobutene revealed spin-forbidden isomerization via triplet oxygen, supported by theoretical energy barriers . Contrast with stereoselective sulfone rearrangements in thietane systems .

Q. How does ionization potential differ between this compound and its analogs under strong-field laser pulses?

  • Methodology : Use time-of-flight mass spectrometry (TOF-MS) with tunable laser ionization. Trans-1,2-dichloroethylene studies showed isomer-specific ionization yields due to differences in dipole alignment and electron density distribution, a framework applicable to piperidine systems .

Q. What metabolomic interactions arise from this compound in vivo, and how are they quantified?

  • Methodology : Employ LC-MS/MS to track metabolites like dihydrodiol derivatives. In ARDS models, trans-1,2-dihydrobenzene-1,2-diol was identified as a biomarker, suggesting cytochrome P450-mediated oxidation pathways relevant to piperidine metabolism .

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